Adenosine-5'-[phenylalaninyl-phosphate]

Catalog No.
S539472
CAS No.
35874-27-2
M.F
C19H23N6O8P
M. Wt
494.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine-5'-[phenylalaninyl-phosphate]

CAS Number

35874-27-2

Product Name

Adenosine-5'-[phenylalaninyl-phosphate]

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-phenylpropanoate

Molecular Formula

C19H23N6O8P

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C19H23N6O8P/c20-11(6-10-4-2-1-3-5-10)19(28)33-34(29,30)31-7-12-14(26)15(27)18(32-12)25-9-24-13-16(21)22-8-23-17(13)25/h1-5,8-9,11-12,14-15,18,26-27H,6-7,20H2,(H,29,30)(H2,21,22,23)/t11-,12+,14+,15+,18+/m0/s1

InChI Key

ZFNOOEXYTZPIQS-URQYDQELSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N

Solubility

Soluble in DMSO

Synonyms

Phe-pA, phenylalanyl adenylate, phenylalanyl adenylate, 3H-labeled

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N

Description

The exact mass of the compound Adenosine-5'-[phenylalaninyl-phosphate] is 494.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adenosine-5'-[phenylalaninyl-phosphate] is a nucleotide derivative that incorporates a phenylalanine moiety into the adenosine phosphate structure. This compound consists of an adenosine base linked to a phosphate group, with phenylalanine attached through an amide bond. The chemical formula for adenosine-5'-[phenylalaninyl-phosphate] is C19H25N6O7PC_{19}H_{25}N_6O_7P, and it represents a unique class of compounds that combine the properties of nucleotides with those of amino acids, potentially influencing biochemical pathways in various biological systems.

The chemical reactivity of adenosine-5'-[phenylalaninyl-phosphate] primarily revolves around the phosphate group, which can participate in phosphorylation reactions. These reactions are crucial in cellular signaling and metabolism. The compound can undergo hydrolysis, releasing inorganic phosphate and forming adenosine-5'-phenylalaninol, which may have different biological activities. Additionally, it can act as a substrate for kinases, facilitating the transfer of phosphate groups to other molecules.

Adenosine-5'-[phenylalaninyl-phosphate] may exhibit various biological activities due to its structural components. As a nucleotide derivative, it could influence cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP). It may also impact protein synthesis and enzyme activity by serving as a phosphate donor. The presence of phenylalanine might enhance its interaction with specific receptors or proteins involved in metabolic processes.

Synthesis of adenosine-5'-[phenylalaninyl-phosphate] can be achieved through several methods:

  • Phosphorylation Reaction: Adenosine can be phosphorylated using phosphoric acid or its derivatives in the presence of phenylalanine under controlled conditions.
  • Enzymatic Synthesis: Specific kinases could be utilized to catalyze the phosphorylation of adenosine-phenylalaninol, incorporating the phosphate group onto the phenylalanine moiety.
  • Solid-phase Synthesis: This method involves attaching the phenylalanine to a solid support followed by sequential addition of adenosine and phosphate groups.

These methods allow for the controlled synthesis of the compound with high specificity and yield.

Adenosine-5'-[phenylalaninyl-phosphate] has potential applications in several fields:

  • Biochemical Research: It can be used as a tool to study nucleotide metabolism and signaling pathways.
  • Pharmacology: Its unique structure may lead to the development of novel drugs targeting specific enzymes or receptors.
  • Biotechnology: The compound could serve as a substrate in enzymatic assays or as a component in biosensors.

Studies examining the interactions of adenosine-5'-[phenylalaninyl-phosphate] with proteins or enzymes are essential for understanding its biological roles. Potential interactions include:

  • Binding to kinases that regulate phosphorylation processes.
  • Modulating the activity of enzymes involved in nucleotide metabolism.
  • Influencing receptor-mediated signaling pathways due to its nucleotide structure.

These interactions can provide insights into how this compound affects cellular functions and metabolic pathways.

Several compounds share structural similarities with adenosine-5'-[phenylalaninyl-phosphate]. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Adenosine 5'-monophosphateNucleotide with one phosphate groupFundamental role in energy transfer and metabolism
Adenosine 5'-tetraphosphateNucleotide with four phosphate groupsInvolved in energy storage and transfer
Adenosine 5'-pentaphosphateNucleotide with five phosphate groupsFunctions in cellular signaling
Adenosine 5'-propylphosphateNucleotide with propyl groupExperimental compound with potential pharmacological effects

Adenosine-5'-[phenylalaninyl-phosphate] is unique due to its incorporation of an amino acid, which may enhance its biological activity and specificity compared to traditional nucleotides. This structural modification could lead to distinct biochemical properties and applications not found in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4.1

Exact Mass

494.1315

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Adenosine-5'-[phenylalaninyl-phosphate]

Dates

Modify: 2024-02-18
1: Reshetnikova L, Moor N, Lavrik O, Vassylyev DG. Crystal structures of phenylalanyl-tRNA synthetase complexed with phenylalanine and a phenylalanyl-adenylate analogue. J Mol Biol. 1999 Apr 2;287(3):555-68. PubMed PMID: 10092459.
2: Fishman R, Ankilova V, Moor N, Safro M. Structure at 2.6 A resolution of phenylalanyl-tRNA synthetase complexed with phenylalanyl-adenylate in the presence of manganese. Acta Crystallogr D Biol Crystallogr. 2001 Nov;57(Pt 11):1534-44. Epub 2001 Oct 25. PubMed PMID: 11679717.
3: Moor N, Kotik-Kogan O, Tworowski D, Sukhanova M, Safro M. The crystal structure of the ternary complex of phenylalanyl-tRNA synthetase with tRNAPhe and a phenylalanyl-adenylate analogue reveals a conformational switch of the CCA end. Biochemistry. 2006 Sep 5;45(35):10572-83. PubMed PMID: 16939209.
4: Ibba M, Johnson CM, Hennecke H, Fersht AR. Increased rates of tRNA charging through modification of the enzyme-aminoacyl-adenylate complex of phenylalanyl-tRNA synthetase. FEBS Lett. 1995 Jan 30;358(3):293-6. PubMed PMID: 7843418.
5: Yamamoto N, Ishigami M, Kinjo M. Catalytic mechanism of histone in peptide formation from phenylalanyl adenylate. Orig Life. 1982 Dec;12(4):355-9. PubMed PMID: 7185044.
6: Ishigami M, Tonotsuka-Ohta N, Nagano K, Kinjo M. Effect of polynucleotides and a basic protein on the condensation of phenylalanyl adenylate. Orig Life. 1980 Sep;10(3):293-9. PubMed PMID: 7191079.
7: Moor N, Lavrik O, Favre A, Safro M. Prokaryotic and eukaryotic tetrameric phenylalanyl-tRNA synthetases display conservation of the binding mode of the tRNA(Phe) CCA end. Biochemistry. 2003 Sep 16;42(36):10697-708. PubMed PMID: 12962494.
8: Fu H, Han B, Zhao YF, Tu GZ, Xu L, Lu Q, Wang JZ, Xiao HZ. Synthesis and hydrolysis of a phenylalanyl adenylate pentacoordinated phosphorane. Bioorg Chem. 2003 Apr;31(2):122-8. PubMed PMID: 12729569.
9: Rapaport E, Yogeeswaran G, Zamecnik PC, Remy P. Covalent modification of phenylalanyl-tRNA synthetase with phenylalanine during the amino acid activation reaction catalyzed by the enzyme. J Biol Chem. 1985 Aug 15;260(17):9509-12. PubMed PMID: 3848435.
10: Lacey JC Jr, Senaratne N, Mullins DW Jr. Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides. Orig Life Evol Biosph. 1984;15(1):45-54. PubMed PMID: 11541967.
11: McMasters DR, Vedani A. Ochratoxin binding to phenylalanyl-tRNA synthetase: computational approach to the mechanism of ochratoxicosis and its antagonism. J Med Chem. 1999 Aug 12;42(16):3075-86. PubMed PMID: 10447951.
12: Guédon G, Ebel JP, Remy P. Yeast phenylalanyl-tRNA synthetase: evidence for the formation of ADP by phosphorolysis of enzyme-bound aminoacyladenylate. Biochimie. 1987 Nov-Dec;69(11-12):1175-81. PubMed PMID: 3129022.
13: von der Haar. Phenylalanyl-tRNA synthetase from baker's yeast: specificity and quantitation of affinity elution with tRNA. Hoppe Seylers Z Physiol Chem. 1976 Jun;357(6):819-23. PubMed PMID: 783032.
14: Boutorin AS, Gordienko VA, Lavrik OI, Moor NA. tRNAPhe deprived of 3'-terminal adenosyl residue does not stimulate adenosine aminoacylation catalyzed by phenylalanyl-tRNA synthetase from Escherichia coli. FEBS Lett. 1988 Sep 26;238(1):211-3. PubMed PMID: 3049157.
15: Harnett SP, Lowe G, Tansley G. Mechanism of activation of phenylalanine and synthesis of P1, P4-bis(5'-adenosyl) tetraphosphate by yeast phenylalanyl-tRNA synthetase. Biochemistry. 1985 Jun 4;24(12):2908-15. PubMed PMID: 3893531.
16: Baltzinger M, Lin SX, Remy P. Yeast phenylalanyl-tRNA synthetase: symmetric behavior of the enzyme during activation of phenylalanine as shown by a rapid kinetic investigation. Biochemistry. 1983 Feb 1;22(3):675-81. PubMed PMID: 6340721.
17: Plateau P, Mayaux JF, Blanquet S. Zinc(II)-dependent synthesis of diadenosine 5', 5"' -P(1) ,P(4) -tetraphosphate by Escherichia coli and yeast phenylalanyl transfer ribonucleic acid synthetases. Biochemistry. 1981 Aug 4;20(16):4654-62. PubMed PMID: 7028092.
18: Thiebe R. Catalytical mechanism of the phenylalanyl-tRNA synthetase from yeast. Reactivity of ATP in the absence of phenylalanine. Eur J Biochem. 1984 Apr 2;140(1):143-6. PubMed PMID: 6368229.
19: Baltzinger M, Holler E. Kinetics of acyl transfer ribonucleic acid complexes of Escherichia coli phenylalanyl-tRNA synthetase. A conformational change is rate limiting in catalysis. Biochemistry. 1982 May 11;21(10):2460-7. PubMed PMID: 7046786.
20: Illangasekare M, Yarus M. Small-molecule-substrate interactions with a self-aminoacylating ribozyme. J Mol Biol. 1997 May 9;268(3):631-9. PubMed PMID: 9171286.

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